![molecular formula C18H20N2O2S B5068846 N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5068846.png)
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a thioamide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has been shown to selectively inhibit COX-2, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its low toxicity profile, which makes it a safe and effective drug candidate. Another advantage is its selective inhibition of COX-2, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For the study of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide include further characterization of its pharmacokinetic and pharmacodynamic properties, as well as its potential applications in different fields. In medicine, this compound may be studied for its potential use in the treatment of chronic pain and inflammation, as well as its potential use in combination with other drugs for the treatment of cancer. In agriculture, this compound may be studied for its potential use as a herbicide, as well as its potential use in the development of new crop varieties. In environmental science, this compound may be studied for its potential use in the removal of heavy metals from contaminated soil and water, as well as its potential use in the development of new materials for water purification.
Méthodes De Synthèse
The synthesis of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been achieved through various methods, including the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-chloro benzoyl chloride. Another method involves the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-nitrobenzoyl chloride and subsequent reduction with tin (II) chloride.
Applications De Recherche Scientifique
N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In agriculture, this compound has been studied for its potential use as a herbicide, and in environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-22-16-9-7-14(8-10-16)17(21)20-18(23)19-15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKTMBNZKFLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5068773.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)
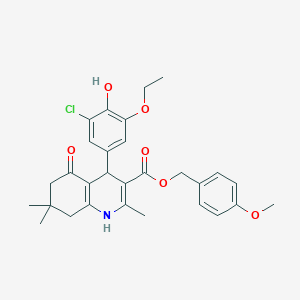
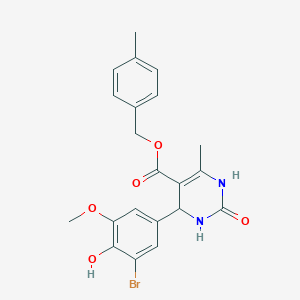
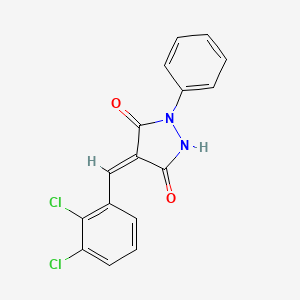
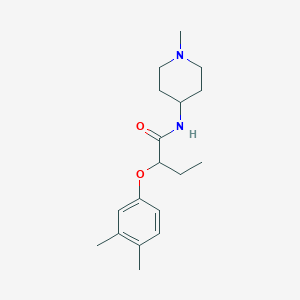
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
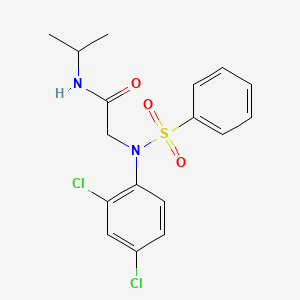
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5068836.png)
![2-amino-5'-bromo-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5068840.png)
